molecular formula C3H8N2O4S B128983 Methyl 2-(sulfamoylamino)acetate CAS No. 154743-09-6

Methyl 2-(sulfamoylamino)acetate

Cat. No.: B128983
CAS No.: 154743-09-6
M. Wt: 168.17 g/mol
InChI Key: KPUOPKBSCQDGRO-UHFFFAOYSA-N
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Description

Methyl 2-(sulfamoylamino)acetate is a sulfonamide-containing ester compound characterized by a sulfamoyl group (-SO₂NH₂) linked to an aminoacetate backbone. Sulfamoyl groups are known for their role in enzyme inhibition (e.g., acetolactate synthase in plants), making derivatives of this compound relevant to agrochemical and medicinal chemistry .

Properties

CAS No.

154743-09-6

Molecular Formula

C3H8N2O4S

Molecular Weight

168.17 g/mol

IUPAC Name

methyl 2-(sulfamoylamino)acetate

InChI

InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8)

InChI Key

KPUOPKBSCQDGRO-UHFFFAOYSA-N

SMILES

COC(=O)CNS(=O)(=O)N

Canonical SMILES

COC(=O)CNS(=O)(=O)N

Synonyms

Glycine, N-(aminosulfonyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(sulfamoylamino)acetate with six structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound (Target) Not explicitly provided Likely ~200–250 Sulfamoylamino, acetate ester Agrochemicals, pharmaceuticals
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₆S 452.36 Triazine, trifluoroethoxy, sulfonylurea Herbicide (sulfonylurea class)
Methyl 2-thienyl acetate C₇H₈O₂S 156.20 Thienyl, acetate ester Fragrance, organic synthesis
Methyl 2-(pyridin-2-ylamino)acetate C₈H₁₀N₂O₂ 166.18 Pyridinylamino, acetate ester Pharmaceutical intermediates
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₂N₂O₅S 272.28 Methoxy, sulfamoyl, acetate ester Drug development, agrochemicals
Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate C₁₈H₂₁NO₆S 379.43 Benzylsulfamoyl, dimethoxy, acetate ester Research (structural complexity)
Methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate C₁₈H₂₀N₄O₅S₂ 452.51 Carbamothioyl, sulfamoyl, acetate ester Biochemical probes, enzyme studies
Key Observations:
  • Sulfonylurea Herbicides (e.g., triflusulfuron methyl ester ): These compounds feature triazine rings and sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase inhibition.
  • Aromatic Substituents : Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate and Methyl 2-thienyl acetate demonstrate how substituents (methoxy, thienyl) modulate solubility and bioactivity. The thienyl group in enhances lipophilicity, whereas methoxy groups in improve hydrogen-bonding capacity.
  • Pharmaceutical Potential: Pyridinylamino () and carbamothioyl () derivatives highlight the versatility of sulfonamide-adjacent structures in drug design, particularly for targeting enzymes or receptors.
Molecular Weight and Solubility:
  • Higher molecular weight derivatives (e.g., , 379.43 g/mol) are less volatile but may face solubility challenges in aqueous systems, requiring formulation aids.

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